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6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid

Catalog No.
S14172915
CAS No.
M.F
C9H12N2O3S
M. Wt
228.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine...

Product Name

6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid

IUPAC Name

6-oxo-2-(propylsulfanylmethyl)-1H-pyrimidine-5-carboxylic acid

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

InChI

InChI=1S/C9H12N2O3S/c1-2-3-15-5-7-10-4-6(9(13)14)8(12)11-7/h4H,2-3,5H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

JNBPHSIBCNAPFD-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NC=C(C(=O)N1)C(=O)O

6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by the presence of a keto group at the sixth position and a carboxylic acid group at the fifth position. The compound features a propylthio group, which enhances its chemical reactivity and potential biological activity. Its molecular formula is C9H12N2O3SC_9H_{12}N_2O_3S, and it has a molecular weight of approximately 216.27 g/mol. This compound is part of a larger class of dihydropyrimidines known for various biological activities, including antimicrobial and anticancer properties.

The reactivity of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The propylthio group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Decarboxylation: Under certain conditions, the carboxylic acid moiety may undergo decarboxylation, leading to the formation of substituted pyrimidines.
  • Condensation Reactions: The compound can participate in condensation reactions to form more complex structures, particularly when reacting with aldehydes or ketones.

Research indicates that compounds similar to 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid exhibit a range of biological activities:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Compounds in this class have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition: Certain derivatives may inhibit specific enzymes involved in metabolic pathways, making them candidates for drug development.

The synthesis of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid can be achieved through several methods:

  • Cyclocondensation Reactions: Starting from appropriate aldehydes and urea or thiourea derivatives, cyclization can produce the pyrimidine ring.
  • Functional Group Modifications: Subsequent reactions can introduce the propylthio group and carboxylic acid functionalities.
  • Multistep Synthesis: A combination of reactions including alkylation and oxidation can yield the final product.

The applications of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid are diverse:

  • Pharmaceutical Development: Due to its biological activities, it is a candidate for drug development targeting infections and cancer.
  • Chemical Research: Used as an intermediate in organic synthesis for developing new compounds with desired properties.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Studies on the interactions of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid with biological targets are crucial for understanding its mechanism of action. This includes:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vivo Studies: Assessing the compound's efficacy and safety in animal models to predict human responses.

Several compounds share structural similarities with 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acidC6H6N2O3C_6H_6N_2O_3Contains a methyl group instead of propylthio
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acidC6H6N2O3C_6H_6N_2O_3Methyl group at the first position
2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidineC8H10N4O3C_8H_{10}N_4O_3Contains dimethylamino group

Uniqueness

The uniqueness of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid lies in its specific substitution pattern and functional groups that may enhance its biological activity compared to other similar compounds. The propylthio moiety may confer distinct chemical properties that influence its interaction with biological targets.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

228.05686342 g/mol

Monoisotopic Mass

228.05686342 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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